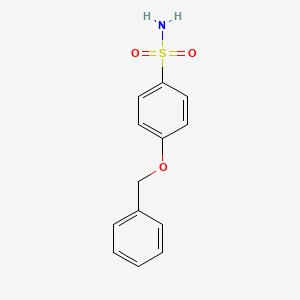

4-(Benzyloxy)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzyloxy)benzene-1-sulfonamide is an inhibitor of human recombinant CA-7 . It is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities . The CAS number for this compound is 146533-50-8 .

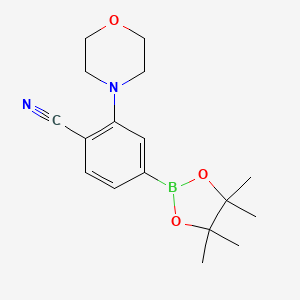

Molecular Structure Analysis

The molecular formula of this compound is C13H13NO3S, and its molecular weight is 263.31 . The structure contains a sulfonamide functional group, which is characteristic of sulfonamides .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, sulfonamides as a class are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .科学的研究の応用

Carbonic Anhydrase Inhibition

Aromatic sulfonamides, including derivatives similar to 4-(Benzyloxy)benzene-1-sulfonamide, have been extensively studied for their inhibitory activity against carbonic anhydrases (CAs). For instance, certain benzene sulfonamide derivatives have demonstrated potent inhibition of various human carbonic anhydrase isozymes, including hCA I, II, IV, and XII, which are involved in numerous physiological processes such as respiration and acid-base balance. These inhibitors can have applications ranging from treating glaucoma to managing conditions related to the imbalance of bodily fluids (Supuran, Maresca, Gregáň, & Remko, 2013).

Antioxidant and Enzyme Inhibition

Benzene sulfonamide derivatives have also been investigated for their antioxidant properties and their ability to inhibit enzymes like human paraoxonase-I (hPON1). These enzymes play a critical role in preventing oxidative stress and hydrolyzing toxic compounds, including organophosphates. For example, certain benzenesulfonamide derivatives have shown competitive inhibition of hPON1, suggesting their potential in managing oxidative stress and related diseases (Işık et al., 2019).

Molecular Docking and Drug Design

Advanced computational studies and molecular docking have become invaluable tools in the design and optimization of benzene sulfonamide derivatives as therapeutic agents. These studies help understand the interaction between sulfonamide compounds and biological targets, enabling the design of more effective and selective inhibitors. This approach has facilitated the discovery of sulfonamide-based drugs with potential anticancer, antimicrobial, and antioxidant activities (Mohamed et al., 2022).

Antimicrobial and Antioxidant Activities

Research has also focused on the synthesis of new sulfonamide derivatives with significant antimicrobial and antioxidant activities. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating their potential as leads for the development of new antimicrobial agents. Additionally, their antioxidant activities suggest a role in combating oxidative stress-related diseases (Badgujar, More, & Meshram, 2018).

Analytical and Environmental Chemistry

Benzene sulfonamides and their derivatives have been employed in studies aimed at understanding molecular interactions in solutions and solids, with applications in analytical and environmental chemistry. These studies include investigations into the solubility, distribution, and crystal structures of sulfonamides, providing insights into their physical and chemical properties and their behavior in various environmental contexts (Perlovich et al., 2008).

作用機序

Target of Action

The primary target of 4-(Benzyloxy)benzene-1-sulfonamide is the enzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .

Mode of Action

This compound acts as an inhibitor of the carbonic anhydrase enzyme . It competes with the substrate of the enzyme, leading to a decrease in the enzyme’s activity . This results in a reduction in the speed of conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase .

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects several biochemical pathways. The most significant is the carbon dioxide transport pathway . By inhibiting carbonic anhydrase, the compound slows the conversion of carbon dioxide and water into bicarbonate and protons. This can lead to a build-up of carbon dioxide in tissues, affecting the pH balance and potentially leading to conditions such as acidosis .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Result of Action

The inhibition of carbonic anhydrase by this compound leads to a decrease in the conversion rate of carbon dioxide and water into bicarbonate and protons. This can result in a build-up of carbon dioxide in tissues, which can disrupt pH balance and lead to conditions such as acidosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability and efficacy of the compound .

将来の方向性

特性

IUPAC Name |

4-phenylmethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTWZRIPELRWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)

![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-C]pyridine hcl](/img/structure/B2968756.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2968758.png)

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)

![1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2968771.png)

![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)

![3-Methyl-4-phenoxyisoxazolo[5,4-d]pyrimidine](/img/structure/B2968773.png)